REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:5]([OH:7])=O.[NH2:13][C:14]1[CH:19]=[C:18]([Br:20])[CH:17]=[CH:16][C:15]=1O>>[NH2:1][C:2]1[CH:3]=[C:4]([C:5]2[O:7][C:15]3[CH:16]=[CH:17][C:18]([Br:20])=[CH:19][C:14]=3[N:13]=2)[CH:8]=[CH:9][C:10]=1[O:11][CH3:12]
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Name
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Quantity
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1.84 g
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Type
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reactant
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Smiles
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NC=1C=C(C(=O)O)C=CC1OC
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Name
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Quantity
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2 g
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Type
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reactant
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Smiles
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NC1=C(C=CC(=C1)Br)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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NC=1C=C(C=CC1OC)C=1OC2=C(N1)C=C(C=C2)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |